1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name of this compound, 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one , provides a precise blueprint of its molecular architecture. Breaking down the nomenclature:
- Pyrrolidin-2-one serves as the parent structure, a five-membered lactam ring with a ketone group at position 2.
- The propyl chain at position 3 of the pyrrolidinone connects to a 2,5-dihydro-1H-pyrrole subunit. This pyrrole derivative features:
- A 4-hydroxy group (─OH) at position 4.
- A 2-imino group (─NH) at position 2.
- A 4-phenyl-1,3-thiazol-2-yl substituent at position 3, which itself comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) linked to a phenyl group.
The IUPAC classification adheres to priority rules for functional groups, with the lactam (pyrrolidinone) designated as the principal component. Substituents are listed in alphabetical order, ensuring unambiguous identification.
Table 1: Key Molecular Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₅N₅O₂S (estimated) |
| Molecular Weight | ~382.5 g/mol |
| CAS Registry Number | 929871-06-7 |
| Hybrid Components | Thiazole, pyrrolidinone, dihydro-pyrrole |
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H22N4O2S/c21-19-18(20-22-15(13-27-20)14-6-2-1-3-7-14)16(25)12-24(19)11-5-10-23-9-4-8-17(23)26/h1-3,6-7,13,21,25H,4-5,8-12H2 |
InChI Key |
XNDBNQPDWRJUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
Purification Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, while recrystallization from ethanol/water mixtures enhances purity (>98%).
Structural Characterization
Chemical Reactions Analysis
1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenyl group on the thiazole ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Diabetes Management
Synthetic Applications
The synthesis of 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one typically involves multi-step organic reactions. Key synthetic routes include:
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Formation of Thiazole Ring | Thioamides, Aldehydes | Controlled conditions required |
| 2 | Introduction of Pyrrole Ring | Pyrrole Derivatives | Often involves cyclization reactions |
| 3 | Functional Group Modifications | Various Reagents | Tailoring biological activity |
These synthetic pathways highlight the versatility of the compound in creating derivatives with tailored functionalities for specific applications.
Case Studies and Research Findings
Numerous studies have explored the biological activities of thiazole and pyrrole-containing compounds:
- Study on Antimicrobial Efficacy
- Research on Anticancer Mechanisms
- Exploration of Anti-inflammatory Agents
Mechanism of Action
The mechanism of action of 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxy-imino group can form hydrogen bonds with biological molecules, while the thiazole and pyrrolidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Bioactivity of Selected Analogs
| Compound ID | Substituent | Antimycobacterial Activity (MIC, μg/mL) |
|---|---|---|
| 4a | Unsubstituted aryl | >64 (Inactive) |
| 4b | 4-Nitroaryl | 8.3 |
| 4f | 3-Nitroaryl | 3.7 |
| 4g | 2-Nitroaryl | 0.4 |
Key Insight : The position of the nitro group significantly impacts potency, with ortho-substitution (4g) yielding the highest activity .
Functional Group Contributions
- Thiazole vs. Imidazole : The 4-phenyl-1,3-thiazol-2-yl group in the target compound may enhance metabolic stability compared to imidazole-containing analogs (e.g., AC1MF5C6), which are prone to oxidative degradation .
Methodological Considerations in Similarity Analysis
Studies emphasize that structural similarity metrics (e.g., Tanimoto coefficients) must account for 3D pharmacophore alignment and electronic properties to predict biological activity accurately. For example:
- Spectrofluorometry vs. Tensiometry : While both methods yield comparable critical micelle concentration (CMC) values for quaternary ammonium compounds (e.g., BAC-C12), spectrofluorometry is more sensitive to subtle electronic differences in heteroaromatic systems .
Biological Activity
1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one is a complex organic compound with a molecular formula of C20H22N4O2S and a molecular weight of approximately 382.5 g/mol. Its unique structural features, including a pyrrolidin-2-one core and a thiazole ring, contribute to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure consists of multiple pharmacophoric elements:
- Pyrrolidinone Core : Implicated in various biological interactions.
- Thiazole Ring : Known for its antimicrobial and anticancer properties.
- Hydroxy-Imino Group : May enhance binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The thiazole and pyrrolidine components are particularly relevant for their ability to inhibit microbial growth. For instance, derivatives containing similar structural motifs have shown effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Its ability to interact with specific molecular targets suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiazole ring is especially noted for its role in targeting cancer-related pathways.
Case Studies
Several studies have explored the biological activity of compounds structurally related to 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one:
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within microbial cells or cancer cells. The structural components allow for:
- Enzyme Inhibition : Thiazole and pyrrolidine rings can bind to active sites on enzymes, inhibiting their function.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways crucial for cell survival and proliferation.
Synthesis and Optimization
The synthesis of 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Construction of the pyrrole ring.
- Attachment of functional groups to enhance biological activity.
Optimizing reaction conditions such as temperature and catalyst selection can lead to higher yields and purity, which are critical for subsequent biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
